2-(Trifluoromethoxy)ethyl trifluoromethanesulfonate
Overview
Description
2-(Trifluoromethoxy)ethyl trifluoromethanesulfonate is an organic compound with the molecular formula C4H4F6O4S and a molecular weight of 262.13 g/mol . This compound is known for its high reactivity and is commonly used in organic synthesis as a reagent. It is a colorless liquid with a boiling point of approximately 141.2°C and a density of 1.627 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Trifluoromethoxy)ethyl trifluoromethanesulfonate can be synthesized through the reaction of 2-(trifluoromethoxy)ethanol with trifluoromethanesulfonic anhydride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonic anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and efficient separation techniques to isolate the product .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethoxy)ethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: Due to the presence of the trifluoromethanesulfonate group, this compound is highly reactive towards nucleophiles, leading to substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Elimination Reactions: The compound can also undergo elimination reactions to form alkenes or other unsaturated compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high selectivity and yield .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reaction with an amine would yield the corresponding amine derivative, while reaction with an alcohol would produce an ether .
Scientific Research Applications
2-(Trifluoromethoxy)ethyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Organic Synthesis:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where the trifluoromethoxy group can enhance the metabolic stability and bioavailability of drug candidates.
Material Science: It is employed in the synthesis of advanced materials, including polymers and coatings, where the trifluoromethoxy group imparts unique properties such as hydrophobicity and chemical resistance.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)ethyl trifluoromethanesulfonate involves its high reactivity towards nucleophiles. The trifluoromethanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. The compound can also participate in elimination reactions, where the trifluoromethanesulfonate group is eliminated to form unsaturated products.
Comparison with Similar Compounds
Similar Compounds
Ethyl trifluoromethanesulfonate: Similar in structure but with an ethyl group instead of a 2-(trifluoromethoxy)ethyl group.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Contains a trifluoroethyl group instead of a 2-(trifluoromethoxy)ethyl group.
Uniqueness
2-(Trifluoromethoxy)ethyl trifluoromethanesulfonate is unique due to the presence of both trifluoromethoxy and trifluoromethanesulfonate groups, which impart high reactivity and unique chemical properties. This makes it particularly useful in organic synthesis and medicinal chemistry for introducing trifluoromethoxy groups into target molecules.
Properties
IUPAC Name |
2-(trifluoromethoxy)ethyl trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F6O4S/c5-3(6,7)13-1-2-14-15(11,12)4(8,9)10/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNJMXBWUMKLRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COS(=O)(=O)C(F)(F)F)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442840 | |
Record name | 2-(Trifluoromethoxy)ethyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329710-76-1 | |
Record name | 2-(Trifluoromethoxy)ethyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(trifluoromethoxy)ethyl trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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